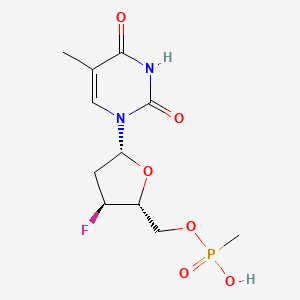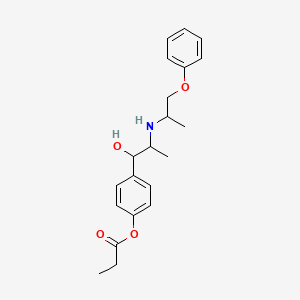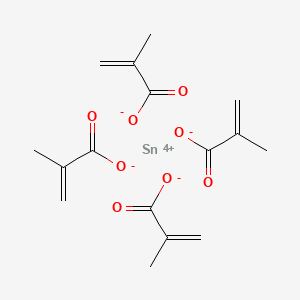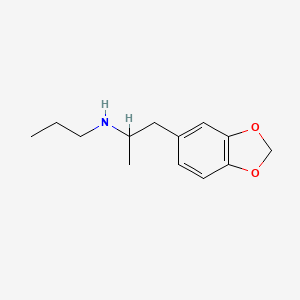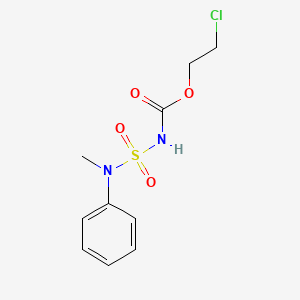
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a methylphenylamino group, a sulfonyl group, and a 2-chloroethyl ester. Its diverse functional groups make it a versatile molecule in chemical synthesis and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester typically involves multiple steps:
Formation of the Carbamic Acid Moiety: This can be achieved by reacting an amine with carbon dioxide under controlled conditions to form the carbamic acid intermediate.
Introduction of the Methylphenylamino Group: This step involves the reaction of the carbamic acid intermediate with a methylphenylamine derivative, often facilitated by a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Esterification: Finally, the 2-chloroethyl ester is introduced through an esterification reaction, typically using 2-chloroethanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The 2-chloroethyl ester group is prone to nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under mild to moderate conditions.
Major Products
Oxidation: N-oxides of the methylphenylamino group.
Reduction: Sulfides from the reduction of the sulfonyl group.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a modulator of biochemical pathways.
Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of certain cancers or infectious diseases.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, ((methylphenylamino)sulfonyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a 2-chloroethyl ester.
Carbamic acid, ((methylphenylamino)sulfonyl)-, methyl ester: Contains a methyl ester group, offering different reactivity and applications.
Carbamic acid, ((phenylamino)sulfonyl)-, 2-chloroethyl ester: Lacks the methyl group on the phenyl ring, which can influence its chemical properties and biological activity.
Uniqueness
Carbamic acid, ((methylphenylamino)sulfonyl)-, 2-chloroethyl ester is unique due to the presence of the 2-chloroethyl ester group, which provides distinct reactivity, particularly in nucleophilic substitution reactions
Propriétés
| 116943-59-0 | |
Formule moléculaire |
C10H13ClN2O4S |
Poids moléculaire |
292.74 g/mol |
Nom IUPAC |
2-chloroethyl N-[methyl(phenyl)sulfamoyl]carbamate |
InChI |
InChI=1S/C10H13ClN2O4S/c1-13(9-5-3-2-4-6-9)18(15,16)12-10(14)17-8-7-11/h2-6H,7-8H2,1H3,(H,12,14) |
Clé InChI |
QCLQSZPMJMQWSB-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC=C1)S(=O)(=O)NC(=O)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


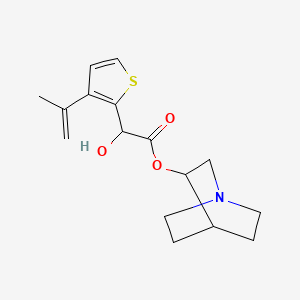
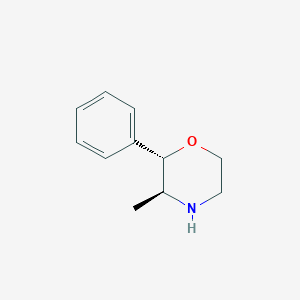
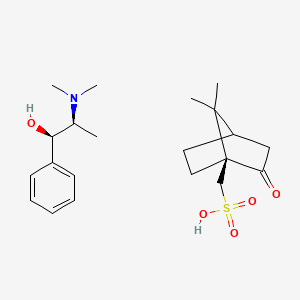

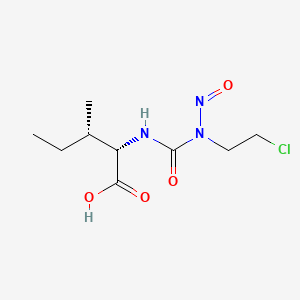
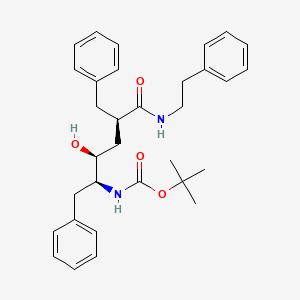
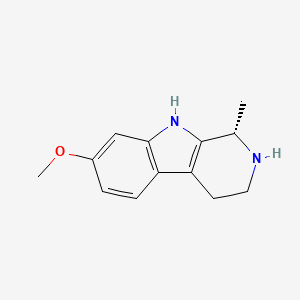

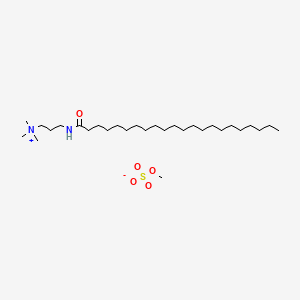
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
